molecular formula C10H12N4O2 B13214882 1-(4-Aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one

1-(4-Aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13214882
M. Wt: 220.23 g/mol
InChI Key: ZRBOXTDVZAQZBF-UHFFFAOYSA-N
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Description

1-(4-Aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolone ring fused with a pyridine moiety, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-(4-Aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-aminopyridine with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(4-Aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the context of its use .

Comparison with Similar Compounds

Similar compounds to 1-(4-Aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one include other pyrazolone derivatives and pyridine-containing molecules. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, imidazo[1,2-a]pyridines are another class of heterocycles with notable applications in medicinal chemistry and material science . The uniqueness of this compound lies in its specific functional groups and the resulting properties that distinguish it from other related compounds.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

2-(4-aminopyridin-2-yl)-5-(methoxymethyl)-4H-pyrazol-3-one

InChI

InChI=1S/C10H12N4O2/c1-16-6-8-5-10(15)14(13-8)9-4-7(11)2-3-12-9/h2-4H,5-6H2,1H3,(H2,11,12)

InChI Key

ZRBOXTDVZAQZBF-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN(C(=O)C1)C2=NC=CC(=C2)N

Origin of Product

United States

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